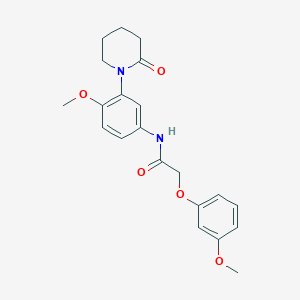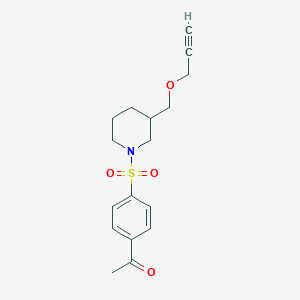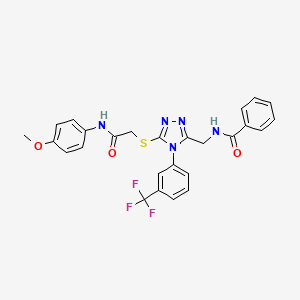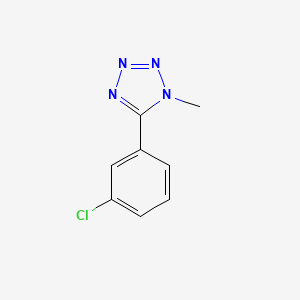
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research. MPPA is a small molecule that has been synthesized and studied for its potential use in treating various diseases.
Applications De Recherche Scientifique
Polymer Applications
Research on methacrylic derivatives of 4-methoxyphenylacetic acid, a compound with pharmacological action, highlights the potential of such compounds in creating polymers with specific pharmacological activities. The study by Román and Gallardo (1992) discusses the synthesis and stereochemistry of polymeric derivatives, aiming to obtain macromolecules supporting pharmacological residues with complementary action. This work suggests potential applications in developing materials with built-in pharmacological functions, such as slow-release drug delivery systems (Román & Gallardo, 1992).
Green Chemistry in Synthesis
The work by Zhang Qun-feng (2008) on the catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dyes production, illustrates the move towards greener synthesis methods. Employing a novel Pd/C catalyst for hydrogenation indicates the role of similar compounds in environmentally friendly chemical manufacturing processes (Zhang Qun-feng, 2008).
Pharmaceutical Research
A series of studies on compounds with similar structures to N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide show significant pharmacological potential. For instance, compounds synthesized for evaluation against cancer cell lines and as β3-adrenergic receptor agonists highlight the potential of such molecules in developing new therapeutic agents. The research underscores their relevance in designing drugs with specific biological targets, such as cancer therapy or metabolic disorders treatment (Khade et al., 2019), (Maruyama et al., 2012).
Material Science and Engineering
The X-ray powder diffraction data for a related compound used in the synthesis of apixaban, an anticoagulant, provides a glimpse into the material science applications of such molecules. Understanding the crystalline structure of these compounds is crucial for their application in pharmaceutical formulations and the development of drug delivery systems (Qing Wang et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Apixaban , is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis, making it a key target for anticoagulant drugs .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This high selectivity ensures that Apixaban specifically targets FXa, reducing the risk of off-target effects .
Biochemical Pathways
By inhibiting FXa, Apixaban interferes with the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot . FXa is responsible for converting prothrombin into thrombin, a key enzyme in clot formation . Therefore, Apixaban’s inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation and clot formation .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans, which suggests effective absorption and distribution within the body . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies . Importantly, these antithrombotic effects are achieved without excessive increases in bleeding times .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, drug-drug interactions could potentially affect its efficacy and safety profile . Apixaban has a low potential for such interactions . Additionally, factors such as renal function could impact the drug’s elimination and therefore its action .
Propriétés
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-6-5-7-17(13-16)28-14-20(24)22-15-9-10-19(27-2)18(12-15)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJLKQKONGKMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897416.png)
![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)

![(Z)-3-((4-fluorophenyl)thio)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2897420.png)


![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2897429.png)


![1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2897434.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2897436.png)
